molecular formula C10H18FN3O B13434459 Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

Cat. No.: B13434459
M. Wt: 215.27 g/mol
InChI Key: KGEKBXUCQZWPEH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, a piperazine ring, and a fluoroethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the piperazine ring is often prepared via nucleophilic substitution reactions. The final step involves the coupling of the azetidine and piperazine intermediates with the fluoroethyl group under controlled reaction conditions, such as the use of specific solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone include:

Uniqueness

This compound is unique due to the presence of the fluoroethyl group, which can enhance its chemical stability and biological activity.

Properties

Molecular Formula

C10H18FN3O

Molecular Weight

215.27 g/mol

IUPAC Name

azetidin-3-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C10H18FN3O/c11-1-2-13-3-5-14(6-4-13)10(15)9-7-12-8-9/h9,12H,1-8H2

InChI Key

KGEKBXUCQZWPEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2CNC2

Origin of Product

United States

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